Resibufagin

Vue d'ensemble

Description

Analyse Des Réactions Chimiques

La résinebufagine subit diverses réactions chimiques, notamment :

Oxydation : La résinebufagine peut être oxydée pour former différents dérivés.

Réduction : Les réactions de réduction peuvent convertir la résinebufagine en formes moins oxydées.

Substitution : La résinebufagine peut subir des réactions de substitution où les groupes fonctionnels sont remplacés par d'autres groupes.

Applications de la recherche scientifique

La résinebufagine a un large éventail d'applications de recherche scientifique :

Mécanisme d'action

La résinebufagine exerce ses effets par le biais de multiples voies moléculaires :

Induction de l'apoptose : Elle induit l'apoptose en activant la caspase-3 et la caspase-8, conduisant à la mort cellulaire programmée.

Stress oxydatif : La résinebufagine augmente l'accumulation d'espèces réactives de l'oxygène (ROS), qui peuvent endommager les composants cellulaires et induire la mort cellulaire.

Régulation de l'expression des protéines : Le composé affecte l'expression de protéines telles que Bax, Bcl-2, cycline D1 et cycline E, qui sont impliquées dans la régulation du cycle cellulaire et l'apoptose.

Applications De Recherche Scientifique

Resibufagin has a wide range of scientific research applications:

Mécanisme D'action

Resibufagin exerts its effects through multiple molecular pathways:

Induction of Apoptosis: It induces apoptosis by activating caspase-3 and caspase-8, leading to programmed cell death.

Oxidative Stress: This compound increases the accumulation of reactive oxygen species (ROS), which can damage cellular components and induce cell death.

Regulation of Protein Expression: The compound affects the expression of proteins such as Bax, Bcl-2, cyclin D1, and cyclin E, which are involved in cell cycle regulation and apoptosis.

Comparaison Avec Des Composés Similaires

La résinebufagine est similaire à d'autres bufadiénolides, tels que :

Bufaloïne : Un autre bufadiénolide aux fortes propriétés anticancéreuses.

Hellébrigénine : Connue pour ses effets cytotoxiques contre les cellules cancéreuses.

Désacétylbufotaline : Exhibe des activités antitumorales similaires à celles de la résinebufagine.

La résinebufagine est unique en raison de sa structure moléculaire spécifique et de sa capacité à induire l'apoptose par le biais de multiples voies .

Méthodes De Préparation

La résinebufagine peut être isolée de sources naturelles telles que le venin de Bufo bufo gargarizans . Le processus d'isolement implique généralement des étapes d'extraction et de purification utilisant des solvants tels que le chloroforme, le dichlorométhane, l'acétate d'éthyle et l'acétone . Les voies synthétiques de la résinebufagine impliquent des techniques complexes de synthèse organique, mais les voies synthétiques détaillées ne sont pas facilement disponibles dans la littérature .

Activité Biologique

Resibufagin, a bufadienolide derived from the venom of Bufo bufo gargarizans, has garnered attention for its diverse biological activities, particularly in the realms of oncology and cardiology. This article delves into the compound's mechanisms of action, therapeutic potential, and recent research findings.

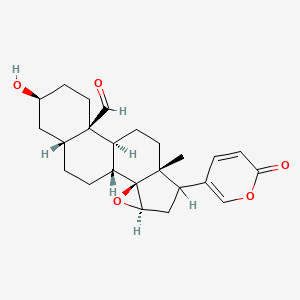

This compound is characterized by its unique structure, which includes a steroid-like framework typical of bufadienolides. Its chemical formula is with a molecular weight of approximately 402.53 g/mol. The compound's structure contributes to its biological activity, particularly its ability to interact with various cellular targets.

-

Antitumor Activity :

- This compound exhibits significant cytotoxic effects against various cancer cell lines. Studies have shown that it induces apoptosis (programmed cell death) through the activation of caspases and the modulation of Bcl-2 family proteins, which are crucial in regulating apoptosis pathways .

- It has been reported to inhibit the proliferation of cancer cells by interfering with cell cycle progression, particularly at the G1 phase .

-

Cardiotonic Effects :

- The compound acts as a positive inotropic agent, enhancing cardiac contractility. This effect is attributed to its ability to increase intracellular calcium levels, which is vital for muscle contraction .

- This compound has been shown to modulate sodium-potassium ATPase activity, contributing to its cardiotonic properties .

Research Findings

Recent studies have explored the pharmacological profile of this compound in greater detail:

- In vitro Studies : A comprehensive analysis demonstrated that this compound significantly reduces cell viability in various cancer types, including breast, liver, and lung cancers. The IC50 values for these cell lines ranged from 0.5 to 2 µM, indicating potent activity .

- In vivo Studies : Animal models treated with this compound showed reduced tumor growth and improved survival rates compared to control groups. Histopathological examination revealed decreased mitotic figures and increased apoptotic cells within tumors .

Data Table: Summary of Biological Activities

| Activity | Type | Effect | IC50 (µM) |

|---|---|---|---|

| Antitumor | Breast Cancer | Induces apoptosis | 1.2 |

| Antitumor | Liver Cancer | Inhibits proliferation | 0.8 |

| Antitumor | Lung Cancer | Cell cycle arrest | 1.5 |

| Cardiotonic | Cardiac Muscle | Increases contractility | N/A |

Case Studies

-

Breast Cancer Treatment :

- A study involving MCF-7 breast cancer cells demonstrated that this compound treatment resulted in significant apoptosis via caspase activation. This study highlighted the potential for this compound as a therapeutic agent in breast cancer management.

- Cardiac Function Improvement :

Propriétés

IUPAC Name |

(1R,2S,4R,7R,10S,11R,14S,16R)-14-hydroxy-7-methyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecane-11-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O5/c1-22-8-7-17-18(4-3-15-10-16(26)6-9-23(15,17)13-25)24(22)20(29-24)11-19(22)14-2-5-21(27)28-12-14/h2,5,12-13,15-20,26H,3-4,6-11H2,1H3/t15-,16+,17+,18-,19?,20-,22-,23-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFLJTMIVTFTLOA-UIZOPSFESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C14C(O4)CC2C5=COC(=O)C=C5)CCC6C3(CCC(C6)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@]14[C@H](O4)CC2C5=COC(=O)C=C5)CC[C@H]6[C@@]3(CC[C@@H](C6)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60474925 | |

| Record name | RESIBUFAGIN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60474925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20987-24-0 | |

| Record name | RESIBUFAGIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234206 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | RESIBUFAGIN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60474925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.